Pinacolone oxime

Catalog No.
S783770
CAS No.
2475-93-6
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinacolone oxime

CAS Number

2475-93-6

Product Name

Pinacolone oxime

IUPAC Name

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+

InChI Key

UNSDDJQNHCSVSW-FNORWQNLSA-N

SMILES

CC(=NO)C(C)(C)C

Canonical SMILES

CC(=NO)C(C)(C)C

Isomeric SMILES

C/C(=N\O)/C(C)(C)C

Pinacolone oxime is an organic compound derived from pinacolone, which has the chemical formula C6H13NO and is characterized by the presence of an oxime functional group. This compound is notable for its structural features, including a carbonyl group adjacent to a hydroxylamine group, which contributes to its reactivity and potential applications in various chemical contexts. Pinacolone itself is a ketone formed through the pinacol rearrangement, a well-known reaction in organic chemistry where a diol is converted into a ketone under acidic conditions .

  • Formation of Oximes: Pinacolone can react with hydroxylamine to form pinacolone oxime. This reaction involves nucleophilic addition of the hydroxylamine to the carbonyl carbon of pinacolone, followed by dehydration to yield the oxime.
  • Rearrangements: Pinacolone oxime can undergo rearrangements under certain conditions, including Beckmann rearrangement, where it transforms into an amide upon treatment with acid or heat. This reaction is significant in synthetic organic chemistry for producing various nitrogen-containing compounds.
  • Cyclization Reactions: The oxime group can also participate in cyclization reactions, leading to the formation of heterocyclic compounds. Such transformations often involve the use of acids or bases to promote intramolecular reactions.

Research indicates that pinacolone oxime exhibits biological activity that may have implications in medicinal chemistry. Some studies suggest that it possesses antimicrobial properties and may inhibit certain enzymes, making it a candidate for further investigation in drug development. The specific mechanisms of action and therapeutic potential are still under exploration, but preliminary findings highlight its relevance in pharmacological research .

The synthesis of pinacolone oxime typically involves the following methods:

  • Direct Oximation:
    • Reacting pinacolone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) leads to the formation of pinacolone oxime.
    • The reaction can be represented as follows:
      text
      C6H12O + NH2OH → C6H13NO + H2O
  • Beckmann Rearrangement:
    • Pinacolone oxime can also be synthesized via Beckmann rearrangement from related ketoximes under acidic conditions, converting them into amides.
  • Alternative Methods:
    • Other synthetic routes may involve modifications of existing organic compounds through various organic transformations, including reduction and substitution reactions.

Pinacolone oxime finds applications across multiple domains:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Ligands in Coordination Chemistry: Pinacolone oxime can act as a ligand for metal ions, facilitating coordination chemistry applications.
  • Analytical Chemistry: It can be used as a reagent for detecting carbonyl compounds due to its ability to form stable derivatives.

Interaction studies involving pinacolone oxime focus on its reactivity with various electrophiles and nucleophiles. Research has shown that pinacolone oxime can form adducts with carbonyl compounds and other electrophiles, leading to complex reaction pathways. These interactions are crucial for understanding its behavior in synthetic pathways and potential applications in materials science .

Pinacolone oxime shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameStructure TypeKey Features
Acetophenone oximeAromatic ketoximeExhibits distinct reactivity due to aromatic stabilization.
Benzophenone oximeAromatic ketoximeSimilar reactivity but with different steric factors affecting outcomes.
Cyclohexanone oximeCyclic ketoximeShows unique properties due to ring strain and steric hindrance.

Pinacolone oxime is unique due to its specific structure derived from pinacolone, which influences its chemical behavior and potential applications distinctively compared to these similar compounds.

XLogP3

1.6

Other CAS

2475-93-6

Dates

Modify: 2023-08-15

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